molecular formula C15H13BrClNO B11168846 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide

Cat. No.: B11168846
M. Wt: 338.62 g/mol
InChI Key: SHQUWJOLZLWFQX-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group and a chlorophenylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of 4-bromophenylacetic acid with 4-chlorobenzylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications.

Biological Activity

The compound 2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide is a member of the acetamide class, which has garnered interest for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C15H14BrClNO\text{C}_{15}\text{H}_{14}\text{BrCl}\text{N}\text{O}

This structure features a brominated phenyl group and a chlorinated phenyl group, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study on chloroacetamides demonstrated that halogenated phenyl rings enhance lipophilicity, allowing these compounds to penetrate cell membranes effectively. The findings suggested that compounds like this compound could potentially exhibit similar antimicrobial efficacy against Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Against
N-(4-chlorophenyl) chloroacetamide8Staphylococcus aureus
N-(3-bromophenyl) chloroacetamide16Escherichia coli
This compoundTBDTBD

Anticancer Potential

The anticancer properties of acetamides have been explored extensively. A study evaluating various acetamide derivatives found that structural modifications significantly influenced their cytotoxicity against cancer cell lines. Compounds with electron-donating groups exhibited enhanced anti-proliferative activity. While specific data for this compound is limited, it is hypothesized that its structural characteristics may confer similar effects .

Case Study: Structure-Activity Relationship (SAR)

In a comparative analysis of N-substituted acetamides, the presence of halogen atoms was correlated with increased cytotoxicity against liver cancer cells (HepG2). The most active compounds contained electron-donating groups at specific positions on the aromatic rings, suggesting that the substitution pattern is crucial for enhancing biological activity .

Antioxidant Activity

Antioxidant assays have shown that certain acetamides possess significant free radical scavenging capabilities. For example, compounds were tested using DPPH and ABTS methods, revealing varying degrees of antioxidant activity. The presence of bromine and chlorine in the structure may enhance these properties by stabilizing free radicals .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Inhibition (%)ABTS Inhibition (%)
This compoundTBDTBD
Standard Antioxidants8590

Properties

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C15H13BrClNO/c16-13-5-1-11(2-6-13)9-15(19)18-10-12-3-7-14(17)8-4-12/h1-8H,9-10H2,(H,18,19)

InChI Key

SHQUWJOLZLWFQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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